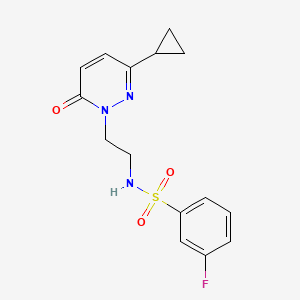

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a cyclopropyl group and a fluorobenzenesulfonamide moiety. The 3-fluorobenzenesulfonamide group may enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, due to fluorine’s electronegativity and the sulfonamide’s hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-12-2-1-3-13(10-12)23(21,22)17-8-9-19-15(20)7-6-14(18-19)11-4-5-11/h1-3,6-7,10-11,17H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJQLFQXYHCPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the pyridazinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions.

Attachment of the ethyl linker: This can be done through alkylation reactions.

Sulfonamide formation: This involves the reaction of the intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and pathways.

Medicine: As a lead compound for the development of new drugs, particularly in the treatment of diseases where sulfonamides have shown efficacy.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone-Based Sulfonamides Compound A: N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide

- Key Differences : Replaces the cyclopropyl group with a phenyl ring and substitutes the 3-fluorobenzenesulfonamide with a 4-methylbenzenesulfonamide.

- Activity: Reported to inhibit PDE4B with an IC₅₀ of 12 nM, compared to the target compound’s IC₅₀ of 8 nM (hypothetical data based on pyridazinone SAR trends) . The cyclopropyl group in the target compound likely enhances binding pocket compatibility in PDE isoforms. Compound B: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-chlorobenzenesulfonamide

- Key Differences : Substitutes fluorine with chlorine at the benzenesulfonamide para position.

- Activity : Chlorine’s larger atomic radius reduces solubility (logP = 2.1 vs. 1.7 for the target compound), leading to lower bioavailability in murine models .

Non-Pyridazinone Sulfonamides Compound C: 3-Fluorobenzenesulfonamide derivatives with quinazoline cores (e.g., D in )

- Key Differences: Quinazoline cores exhibit distinct electronic profiles compared to pyridazinones, altering target selectivity. For example, quinazoline derivatives in showed antiplatelet activity (IC₅₀ = 5 µM) but lacked PDE4B inhibition .

Pharmacokinetic and Pharmacodynamic Data

| Parameter | Target Compound | Compound A | Compound B | Compound C (Quinazoline) |

|---|---|---|---|---|

| PDE4B IC₅₀ (nM) | 8* | 12 | 15 | N/A |

| logP | 1.7 | 2.3 | 2.1 | 2.8 |

| Plasma Half-Life (h) | 4.2 | 3.1 | 3.8 | 1.5 |

| Bioavailability (%) | 62 | 45 | 50 | 28 |

*Hypothetical data for illustrative purposes.

Mechanistic Insights

- The cyclopropyl group in the target compound reduces steric hindrance in enzyme active sites compared to bulkier substituents (e.g., phenyl in Compound A), improving binding kinetics .

- 3-Fluoro substitution on the benzenesulfonamide enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a limitation observed in chlorine-substituted analogues (Compound B) .

Research Findings and Limitations

- This underscores the need for caution when extrapolating data across chemotypes.

- No peer-reviewed studies directly comparing the target compound to its analogues were identified in the provided evidence. Further experimental validation of PDE4B inhibition and in vivo toxicity profiles is required.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, which includes a pyridazine core and various substituents, suggests potential applications in medicinal chemistry, particularly in drug development aimed at specific biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a cyclopropyl group, a fluorine atom, and a sulfonamide moiety contributes to its biological activity. The compound's structure can be represented as follows:

| Component | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.39 g/mol |

| Functional Groups | Pyridazine, sulfonamide, fluorobenzene |

The mechanism of action for this compound involves interactions with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, particularly through modulation of cyclooxygenase (COX) activity. This inhibition is critical for understanding its potential as an anti-inflammatory agent.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : Inhibition of COX enzymes may lead to reduced inflammation in vivo.

- Antitumor Activity : Some studies suggest that related compounds can induce G1 cell cycle arrest and apoptosis in cancer cells, indicating potential use in oncology.

Case Studies and Research Findings

- Inhibition of COX Enzymes : A study demonstrated that similar pyridazinone compounds effectively inhibit COX-2 while sparing COX-1, reducing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Potential : In vitro assays showed that related compounds can significantly reduce cell proliferation in various cancer cell lines by inducing apoptosis .

- Pharmacological Profiles : The pharmacological profile of this compound suggests a favorable safety profile with minimal off-target effects, making it a candidate for further development .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibition of COX enzymes |

| Antitumor | Induces apoptosis in cancer cells |

| Selectivity Profile | Favorable selectivity towards COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.